2-(1-甲基-1H-咪唑-2-基)哌嗪三盐酸盐

描述

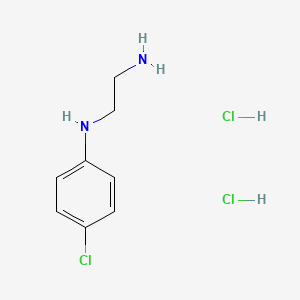

“2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” is a chemical compound with the CAS Number: 1798700-80-7 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied. Starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted enabled the synthesis of 4,5-disubstituted imidazoles . A ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields .Molecular Structure Analysis

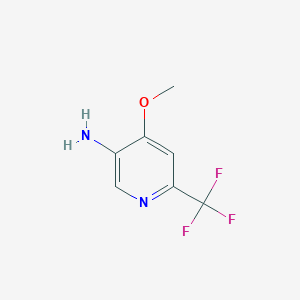

The molecular formula of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” is C8H17Cl3N4. The InChI code is 1S/C9H16N4/c1-12-5-4-11-9 (12)8-13-6-2-10-3-7-13/h4-5,10H,2-3,6-8H2,1H3 .Chemical Reactions Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .科学研究应用

I will now provide a comprehensive analysis of the scientific research applications of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride”, focusing on six unique applications. Each application will be detailed in its own section with a clear and descriptive heading.

Medicinal Drugs

Imidazole-based compounds, including derivatives like “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride”, are widely researched for their potential as medicinal drugs. They have been studied for various therapeutic effects, including antifungal, antibacterial, and antitubercular activities. The compound’s structure suggests it could interact with biological targets to modulate their activity .

Agrochemicals

These compounds also find applications in the agrochemical industry. Their potential to act as fungicides or pesticides makes them valuable for protecting crops and ensuring food security. The specific interactions with pests or plant pathogens could be explored using “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” as a base molecule for developing new agrochemicals .

Human-Made Materials

Imidazole derivatives are used in the synthesis of human-made materials such as polymers and resins. Their incorporation into materials can impart desirable properties like thermal stability, chemical resistance, and mechanical strength. Research into how “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” can contribute to material science is a promising field .

Supramolecular Ligands

The structural features of imidazole-based compounds make them suitable candidates as supramolecular ligands. They can form complexes with metals and other entities, which can be utilized in catalysis or sensor technologies. The binding properties of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” could be harnessed for such applications .

Biomimetic Catalysts

Imitating biological processes, imidazole compounds can act as biomimetic catalysts in chemical reactions. They can mimic enzymes and catalyze reactions under mild conditions, which is beneficial for industrial processes. The catalytic potential of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” is an area worth exploring .

Artificial Acceptors

In electronic applications, imidazole derivatives can function as artificial acceptors due to their electron-rich nature. They could be used in designing electronic devices or energy storage systems. Investigating the electronic properties of “2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride” could lead to new advancements in this field .

作用机制

Target of Action

It has been noted for itsantiparasitic and antimicrobial activities, suggesting that it may target specific enzymes or proteins in these organisms.

Mode of Action

Given its noted biological activities, it is likely that it interacts with its targets, leading to inhibition or disruption of essential biological processes in the targeted organisms .

Biochemical Pathways

Given its antimicrobial and antiparasitic activities, it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation of these organisms .

Result of Action

The result of the action of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride is the inhibition of the growth of targeted organisms, as evidenced by the zones of inhibition observed in antimicrobial and antiparasitic activity testing.

属性

IUPAC Name |

2-(1-methylimidazol-2-yl)piperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.3ClH/c1-12-5-4-11-8(12)7-6-9-2-3-10-7;;;/h4-5,7,9-10H,2-3,6H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHQXHDJIOFSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CNCCN2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

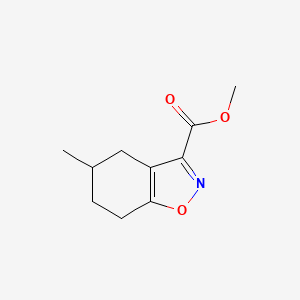

![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)

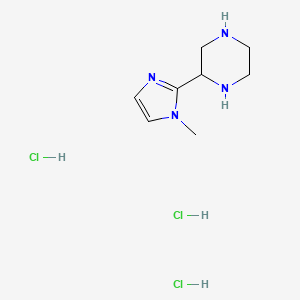

![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride](/img/structure/B1433423.png)

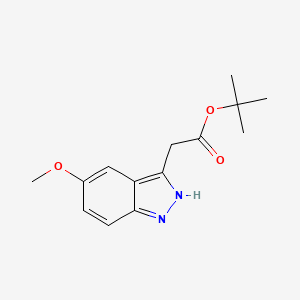

![3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433425.png)